molecular formula C7H5Cl3N2O B13670239 2,5,6-Trichloro-N-methylnicotinamide

2,5,6-Trichloro-N-methylnicotinamide

Cat. No.: B13670239
M. Wt: 239.5 g/mol
InChI Key: RAUXHBFXVQQVBA-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-N-methylnicotinamide: is a chemical compound with the molecular formula C₇H₅Cl₃N₂O and a molecular weight of 239.49 g/mol . This compound is characterized by the presence of three chlorine atoms attached to the nicotinamide ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichloro-N-methylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method includes the reaction of nicotinamide with chlorine gas in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective chlorination at the 2, 5, and 6 positions on the nicotinamide ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to handle chlorine gas safely. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trichloro-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted nicotinamide derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids.

    Reduction Products: Reduced derivatives with fewer chlorine atoms.

Scientific Research Applications

Chemistry: 2,5,6-Trichloro-N-methylnicotinamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C7H5Cl3N2O

Molecular Weight

239.5 g/mol

IUPAC Name

2,5,6-trichloro-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H5Cl3N2O/c1-11-7(13)3-2-4(8)6(10)12-5(3)9/h2H,1H3,(H,11,13)

InChI Key

RAUXHBFXVQQVBA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(N=C1Cl)Cl)Cl

Origin of Product

United States

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